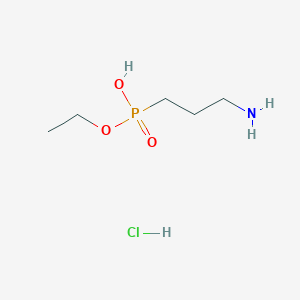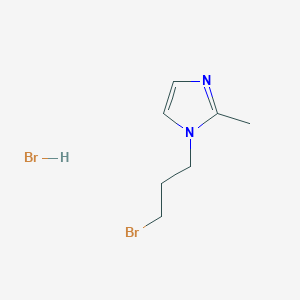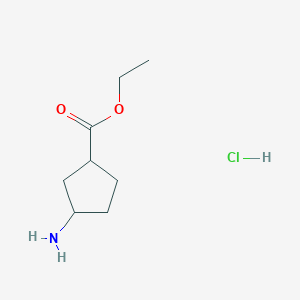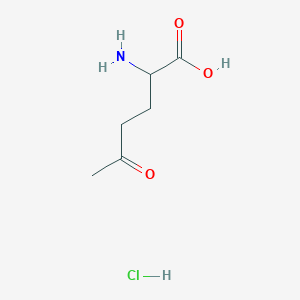
3-(Aminomethyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-naphthol: is an organic compound that features a naphthalene ring system substituted with an aminomethyl group at the third position and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aminomethylation of 2-naphthol: One common method involves the reaction of 2-naphthol with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the third position.
Reductive Amination: Another approach is the reductive amination of 2-naphthol with formaldehyde and an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Aminomethyl)-2-naphthol can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the naphthol.
Substitution: Halogenated or nitro-substituted naphthols.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 3-(Aminomethyl)-2-naphthol can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe in biological assays.
Industry:
Dyes and Pigments: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymer structures to modify their properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-2-naphthol exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
2-Naphthol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
3-Aminonaphthalene: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Naphthol: The hydroxyl group is positioned differently, leading to different chemical properties and reactivity.
Uniqueness: 3-(Aminomethyl)-2-naphthol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
3-(aminomethyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMFDOKZEMMCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
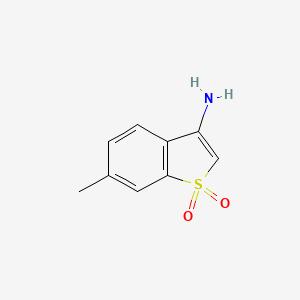


![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)


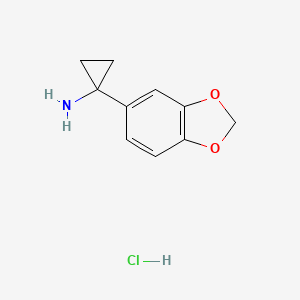
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)
